(2R,3R,5S)-5-[(3R,9R,10R,13S,14S,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-(2-hydroxypropan-2-yl)oxan-3-ol

Catalog No.
S542420
CAS No.
26790-93-2
M.F
C30H50O4
M. Wt
474.7 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2R,3R,5S)-5-[(3R,9R,10R,13S,14S,17R)-3-hydroxy-4,...

CAS Number

26790-93-2

Product Name

(2R,3R,5S)-5-[(3R,9R,10R,13S,14S,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-(2-hydroxypropan-2-yl)oxan-3-ol

IUPAC Name

(2R,3R,5S)-5-[(3R,9R,10R,13S,14S,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-(2-hydroxypropan-2-yl)oxan-3-ol

Molecular Formula

C30H50O4

Molecular Weight

474.7 g/mol

InChI

InChI=1S/C30H50O4/c1-26(2)23-9-8-21-20(28(23,5)13-12-24(26)32)11-15-29(6)19(10-14-30(21,29)7)18-16-22(31)25(34-17-18)27(3,4)33/h8,18-20,22-25,31-33H,9-17H2,1-7H3/t18-,19-,20+,22-,23?,24-,25-,28-,29+,30-/m1/s1

InChI Key

YHJGJKRPDMVIKU-YVPSIGJHSA-N

SMILES

CC1(C(CCC2(C1CC=C3C2CCC4(C3(CCC4C5CC(C(OC5)C(C)(C)O)O)C)C)C)O)C

Solubility

Soluble in DMSO

Synonyms

Sapelin A; NSC 270046; NSC-270046; NSC270046;

Canonical SMILES

CC1(C(CCC2(C1CC=C3C2CCC4(C3(CCC4C5CC(C(OC5)C(C)(C)O)O)C)C)C)O)C

Isomeric SMILES

C[C@@]12CC[C@H]3C(=CCC4[C@@]3(CC[C@H](C4(C)C)O)C)[C@]1(CC[C@@H]2[C@@H]5C[C@H]([C@@H](OC5)C(C)(C)O)O)C

Description

The exact mass of the compound (2R,3R,5S)-5-[(3R,9R,10R,13S,14S,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-(2-hydroxypropan-2-yl)oxan-3-ol is 474.3709 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 270046. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

6.1

Exact Mass

474.3709

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-07-15
1: Kim J. Apelin-APJ signaling: a potential therapeutic target for pulmonary arterial hypertension. Mol Cells. 2014 Mar;37(3):196-201. doi: 10.14348/molcells.2014.2308. Epub 2014 Mar 3. Review. PubMed PMID: 24608803; PubMed Central PMCID: PMC3969039.
2: Ma WY, Yu TY, Wei JN, Hung CS, Lin MS, Liao YJ, Pei D, Su CC, Lu KC, Liu PH, Lin CH, Chuang LM, Kao HL, Lin JW, Chuang YJ, Li HY. Plasma apelin: A novel biomarker for predicting diabetes. Clin Chim Acta. 2014 Aug 5;435:18-23. doi: 10.1016/j.cca.2014.03.030. Epub 2014 Apr 8. PubMed PMID: 24721640.
3: Topsakal S, Akin F, Turgut S, Yaylali GF, Herek D, Ayada C. Relationship of apelin, procalcitonin, and fetuin-A concentrations with carotid intima-media thickness in acromegaly. Ann Clin Biochem. 2015 Jul;52(Pt 4):456-61. doi: 10.1177/0004563214562431. Epub 2014 Nov 14. PubMed PMID: 25398764.
4: Jeong K, Oh Y, Kim SJ, Kim H, Park KC, Kim SS, Ha J, Kang I, Choe W. Apelin is transcriptionally regulated by ER stress-induced ATF4 expression via a p38 MAPK-dependent pathway. Apoptosis. 2014 Sep;19(9):1399-410. doi: 10.1007/s10495-014-1013-0. PubMed PMID: 25052841.
5: Akcılar R, Turgut S, Caner V, Akcılar A, Ayada C, Elmas L, Özcan TO. The effects of apelin treatment on a rat model of type 2 diabetes. Adv Med Sci. 2015 Mar;60(1):94-100. doi: 10.1016/j.advms.2014.11.001. Epub 2014 Dec 6. PubMed PMID: 25625368.
6: Wang C, Wen J, Zhou Y, Li L, Cui X, Wang J, Pan L, Ye Z, Liu P, Wu L. Apelin induces vascular smooth muscle cells migration via a PI3K/Akt/FoxO3a/MMP-2 pathway. Int J Biochem Cell Biol. 2015 Dec;69:173-82. doi: 10.1016/j.biocel.2015.10.015. Epub 2015 Oct 19. PubMed PMID: 26494002.
7: Lv D, Li H, Chen L. Apelin and APJ, a novel critical factor and therapeutic target for atherosclerosis. Acta Biochim Biophys Sin (Shanghai). 2013 Jul;45(7):527-33. doi: 10.1093/abbs/gmt040. Epub 2013 Apr 14. Review. PubMed PMID: 23588025.
8: Folino A, Montarolo PG, Samaja M, Rastaldo R. Effects of apelin on the cardiovascular system. Heart Fail Rev. 2015 Jul;20(4):505-18. doi: 10.1007/s10741-015-9475-x. Review. PubMed PMID: 25652330.
9: Yu XH, Tang ZB, Liu LJ, Qian H, Tang SL, Zhang DW, Tian GP, Tang CK. Apelin and its receptor APJ in cardiovascular diseases. Clin Chim Acta. 2014 Jan 20;428:1-8. doi: 10.1016/j.cca.2013.09.001. Epub 2013 Sep 18. Review. PubMed PMID: 24055369.
10: Zhou Y, Wang Y, Qiao S. Apelin: a potential marker of coronary artery stenosis and atherosclerotic plaque stability in ACS patients. Int Heart J. 2014;55(3):204-12. Epub 2014 May 7. PubMed PMID: 24806385.
11: He L, Xu J, Chen L, Li L. Apelin/APJ signaling in hypoxia-related diseases. Clin Chim Acta. 2015 Dec 7;451(Pt B):191-8. doi: 10.1016/j.cca.2015.09.029. Epub 2015 Oct 3. Review. PubMed PMID: 26436483.
12: Besse-Patin A, Montastier E, Vinel C, Castan-Laurell I, Louche K, Dray C, Daviaud D, Mir L, Marques MA, Thalamas C, Valet P, Langin D, Moro C, Viguerie N. Effect of endurance training on skeletal muscle myokine expression in obese men: identification of apelin as a novel myokine. Int J Obes (Lond). 2014 May;38(5):707-13. doi: 10.1038/ijo.2013.158. Epub 2013 Aug 27. PubMed PMID: 23979219.
13: Luo K, Long H, Xu B, Luo Y. Apelin attenuates postburn sepsis via a phosphatidylinositol 3-kinase/protein kinase B dependent mechanism: A randomized animal study. Int J Surg. 2015 Sep;21:22-7. doi: 10.1016/j.ijsu.2015.06.072. Epub 2015 Jul 9. PubMed PMID: 26163884.
14: Gu Q, Zhai L, Feng X, Chen J, Miao Z, Ren L, Qian X, Yu J, Li Y, Xu X, Liu CF. Apelin-36, a potent peptide, protects against ischemic brain injury by activating the PI3K/Akt pathway. Neurochem Int. 2013 Nov;63(6):535-40. doi: 10.1016/j.neuint.2013.09.017. Epub 2013 Sep 29. PubMed PMID: 24083989.
15: Cosansu K, Cakmak HA, Ikitimur B, Yildirim E, Can G, Karadag B, Koldas L. Apelin in ST segment elevation and non-ST segment elevation acute coronary syndromes: a novel finding. Kardiol Pol. 2014;72(3):239-45. doi: 10.5603/KP.a2013.0251. Epub 2013 Oct 21. PubMed PMID: 24142748.
16: Karadag S, Ozturk S, Gursu M, Gurdal A, Basinoglu F, Yigit S, Aydin Z, Uzun S, Sumnu A, Oflaz H, Kazancioglu R. The relationship between apelin and cardiac parameters in patients on peritoneal dialysis: is there a new cardiac marker? BMC Nephrol. 2014 Jan 16;15:18. doi: 10.1186/1471-2369-15-18. PubMed PMID: 24433492; PubMed Central PMCID: PMC3930824.
17: Chen W, Oue T, Ueno T, Uehara S, Usui N, Fukuzawa M. Apelin is a marker of the progression of liver fibrosis and portal hypertension in patients with biliary atresia. Pediatr Surg Int. 2013 Jan;29(1):79-85. doi: 10.1007/s00383-012-3210-7. PubMed PMID: 23160902.
18: Yang Y, Lv SY, Lyu SK, Wu D, Chen Q. The protective effect of apelin on ischemia/reperfusion injury. Peptides. 2015 Jan;63:43-6. doi: 10.1016/j.peptides.2014.11.001. Epub 2014 Nov 8. Review. PubMed PMID: 25447414.
19: Sanchis-Gomar F, Alis R, Rampinini E, Bosio A, Ferioli D, La Torre A, Xu J, Sansoni V, Perego S, Romagnoli M, Lombardi G. Adropin and apelin fluctuations throughout a season in professional soccer players: Are they related with performance? Peptides. 2015 Aug;70:32-6. doi: 10.1016/j.peptides.2015.05.001. Epub 2015 May 14. PubMed PMID: 25981336.
20: Jia ZQ, Hou L, Leger A, Wu I, Kudej AB, Stefano J, Jiang C, Pan CQ, Akita GY. Cardiovascular effects of a PEGylated apelin. Peptides. 2012 Nov;38(1):181-8. doi: 10.1016/j.peptides.2012.09.003. Epub 2012 Sep 7. PubMed PMID: 22986020.

Explore Compound Types